

The Role of Nvp-231 in Elucidating Lipid Signaling Pathways: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nvp-231 is a potent, specific, and reversible inhibitor of ceramide kinase (CerK), a critical enzyme in sphingolipid metabolism. By competitively inhibiting the phosphorylation of ceramide to ceramide-1-phosphate (C1P), Nvp-231 serves as an invaluable tool for investigating the intricate roles of these bioactive lipids in cellular signaling. This technical guide provides an indepth overview of the application of Nvp-231 in studying lipid signaling, with a focus on its mechanism of action, its effects on cellular processes, and detailed protocols for key experimental procedures. The provided information is intended to equip researchers with the knowledge to effectively utilize Nvp-231 as a probe to dissect the complexities of the ceramide/C1P signaling axis and its crosstalk with other lipid signaling pathways, such as the sphingosine-1-phosphate (S1P) pathway.

Introduction to Nvp-231 and Ceramide Kinase

Ceramide kinase (CerK) is a lipid kinase that catalyzes the ATP-dependent phosphorylation of ceramide to produce ceramide-1-phosphate (C1P).[1][2] This enzymatic reaction is a key regulatory point in the sphingolipid metabolic pathway, influencing the balance between the pro-apoptotic signaling molecule, ceramide, and the pro-survival and pro-proliferative signaling molecule, C1P.[1][2]



Nvp-231 is a potent and specific, cell-permeable inhibitor of CerK.[3] It acts as a competitive inhibitor with respect to ceramide, effectively blocking the production of C1P. This inhibition leads to an intracellular accumulation of ceramide and a depletion of C1P, making Nvp-231 a powerful tool to study the distinct and often opposing roles of these two bioactive lipids in a variety of cellular processes.

Mechanism of Action of Nvp-231

Nvp-231's primary mechanism of action is the competitive inhibition of ceramide kinase. By binding to the active site of CerK, Nvp-231 prevents the binding of the natural substrate, ceramide, thereby halting its conversion to C1P. This targeted inhibition allows for the specific interrogation of C1P-dependent signaling pathways.

The inhibition of CerK by Nvp-231 has been shown to be highly specific. While it potently inhibits CerK in the nanomolar range, its activity against other lipid kinases, such as diacylglycerol kinase α (DAGK α), is significantly lower, with IC50 values in the micromolar range. This selectivity is crucial for attributing the observed cellular effects directly to the modulation of the ceramide/C1P balance.

Quantitative Data on Nvp-231 Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of Nvp-231 and its effects on various cell lines.

Table 1: Inhibitory Potency of Nvp-231 against Ceramide Kinase

Parameter	Value	Reference
IC50 (in vitro, recombinant CerK)	12 nM	
IC50 (cellular CerK activity)	59.70 ± 12 nM	_
Ki	7.4 nM	
Mechanism of Inhibition	Competitive with ceramide	_

Table 2: Effects of Nvp-231 on Cancer Cell Lines

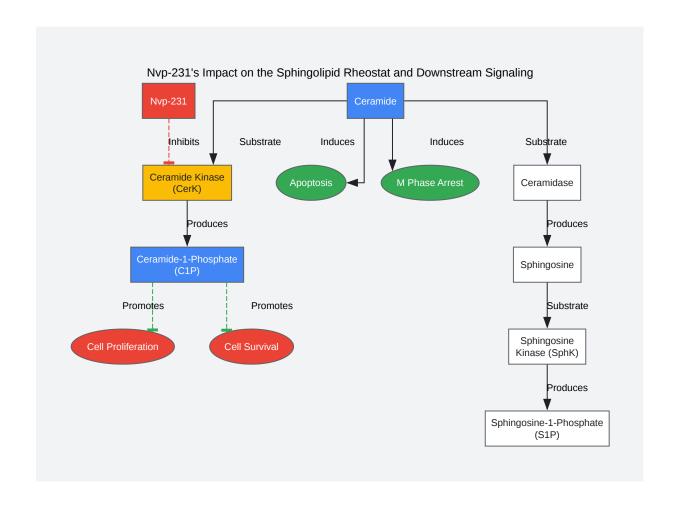


Cell Line	Effect	Concentration	Time	Reference
MCF-7 (Breast Cancer)	Reduced cell viability	IC50 ≈ 1 μM	48 hours	
Induced caspase-3 and -9 cleavage	1 μΜ	24-72 hours		
M phase arrest	0-500 nM	24 hours	_	
Reduced DNA synthesis	1 μΜ	72 hours		
Reduced colony formation	1 μM (full inhibition)	14 days		
NCI-H358 (Lung Cancer)	Reduced cell viability	IC50 ≈ 500 nM	48 hours	
Induced caspase-3 and -9 cleavage	1 μΜ	24-72 hours		
M phase arrest	0-500 nM	24 hours	_	
Reduced DNA synthesis	1 μΜ	72 hours	_	
Reduced colony formation	500 nM (full inhibition)	10 days		

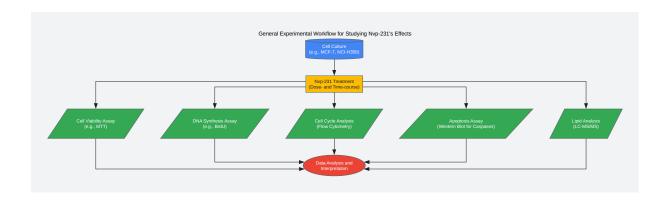
Signaling Pathways Modulated by Nvp-231

By altering the ceramide/C1P ratio, Nvp-231 provides a means to study the downstream signaling pathways regulated by these lipids. The accumulation of ceramide is known to induce apoptosis and cell cycle arrest, while C1P is involved in cell proliferation, survival, and inflammation.









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References

- 1. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Immunostaining analysis of tissue cultured cells and tissue sections using phospho-Histone H3 (Serine 10) antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
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